

Brilliant Green Agar: A Comparative Guide to its Selectivity for Salmonella Isolation

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Compound of Interest		
Compound Name:	Brilliant Green	
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For researchers, scientists, and drug development professionals, the selection of an appropriate culture medium is a critical step in the isolation and identification of pathogenic bacteria. **Brilliant Green** Agar (BGA) is a widely utilized selective and differential medium designed for the isolation of Salmonella species, excluding S. typhi and S. paratyphi, from various clinical and non-clinical samples. This guide provides a comprehensive comparison of BGA's performance in isolating Salmonella while inhibiting the growth of common non-Salmonella enteric bacteria. The information presented is supported by available experimental data and established protocols.

Principle of Action

Brilliant Green Agar's selective and differential properties are conferred by its key components. The dye, brilliant green, is the primary selective agent, inhibiting the growth of Gram-positive bacteria and a majority of non-Salmonella Gram-negative bacilli. The medium also contains lactose and sucrose as fermentable carbohydrates. Organisms capable of fermenting these sugars produce acidic byproducts, which, in the presence of the pH indicator phenol red, result in a color change of the surrounding medium to yellow or greenish-yellow. Non-lactose and non-sucrose fermenters, such as most Salmonella species, do not cause this color change; instead, they produce alkaline byproducts from the peptone in the medium, raising the pH and causing the phenol red indicator to turn the surrounding medium a brilliant red.

Comparative Performance and Cross-Reactivity



While highly selective for Salmonella, BGA is not entirely specific, and some non-Salmonella enteric bacteria may exhibit growth. The degree of inhibition and the colonial morphology of these organisms can vary. The following table summarizes the expected growth and appearance of Salmonella and common non-Salmonella enteric bacteria on **Brilliant Green** Agar based on qualitative data from various sources. It is important to note that quantitative data, such as recovery rates and colony counts, are not consistently available in the public domain.

Bacterium	Expected Growth on BGA	Colony Appearance
Salmonellaspp.	Good growth	Pinkish-white or red colonies surrounded by a brilliant red halo in the medium.[1][2]
Escherichia coli	Partial to complete inhibition; some strains may grow.[2][3]	If growth occurs, colonies are typically small, yellow to yellow-green, and surrounded by a yellow-green zone.[2][3]
Klebsiellaspp.	Poor growth; some strains may overcome inhibition.[3]	If growth occurs, colonies are yellow-green and may be mucoid, surrounded by a yellow-green halo.[3]
Proteusspp.	Generally inhibited; some strains may grow.[3]	If growth occurs, colonies may be small and red, potentially mimicking Salmonella colonies.[1][3]
Shigellaspp.	Mostly inhibited; poor to no growth.[1][3]	Not typically observed due to strong inhibition.

Mechanism of Selective Inhibition

The primary selective agent in BGA, **brilliant green** dye, is a triphenylmethane dye that exerts its antimicrobial activity through multiple mechanisms. While the precise molecular interactions are complex, it is understood that **brilliant green** can intercalate with bacterial DNA, disrupting DNA replication and transcription.[4][5] Additionally, the dye can interfere with essential cellular



enzymatic reactions and disrupt the integrity of the cell membrane.[6] Gram-negative bacteria are generally more resistant to **brilliant green** than Gram-positive bacteria due to the protective outer membrane of Gram-negative organisms, which can limit the dye's penetration. However, the concentration of **brilliant green** in BGA is optimized to be inhibitory to many non-Salmonella Gram-negative bacilli while permitting the growth of most Salmonella serovars.

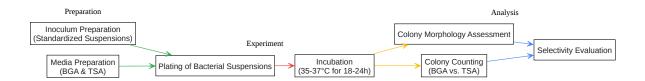
Experimental Protocol for Evaluating BGA Selectivity

The following is a standardized protocol for assessing the selectivity of **Brilliant Green** Agar, based on common laboratory practices and guidelines.

- 1. Media Preparation:
- Prepare Brilliant Green Agar according to the manufacturer's instructions. This typically involves suspending the dehydrated medium in purified water, heating to dissolve completely, and sterilizing by autoclaving.
- Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify.
- Prepare a non-selective control medium, such as Tryptic Soy Agar (TSA), for comparison of bacterial growth.
- 2. Inoculum Preparation:
- Prepare standardized suspensions of the bacterial strains to be tested (Salmonella and non-Salmonella species) in a suitable broth, such as Tryptic Soy Broth (TSB).
- Adjust the turbidity of each suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Prepare serial dilutions of each bacterial suspension to achieve a target inoculum concentration for plating.
- 3. Plating and Incubation:



- Pipette a defined volume (e.g., 0.1 mL) of the appropriate dilution of each bacterial suspension onto the surface of both BGA and TSA plates.
- Spread the inoculum evenly over the entire surface of the agar using a sterile spreader.
- Incubate the plates in an inverted position at 35-37°C for 18-24 hours.
- 4. Data Collection and Analysis:
- Following incubation, examine the plates for bacterial growth.
- Count the number of colonies on both the BGA and TSA plates for each bacterial strain.
- For BGA plates, record the colony morphology (color of colonies and surrounding medium)
 for each bacterial type.
- The selectivity of the BGA can be quantitatively assessed by comparing the colony counts on BGA to those on the non-selective TSA for each non-Salmonella organism.



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Caption: Experimental workflow for evaluating the selectivity of **Brilliant Green** Agar.

Conclusion

Brilliant Green Agar remains a valuable tool for the selective isolation of Salmonella species from a variety of samples. Its effectiveness lies in the inhibitory action of **brilliant green** dye against a broad range of non-target bacteria. However, it is crucial for laboratory professionals



to be aware of the potential for cross-reactivity with certain non-Salmonella enteric bacteria, such as some strains of E. coli, Klebsiella, and Proteus. The distinct colony morphology produced by lactose/sucrose fermenters (yellow-green colonies) versus non-fermenters (Salmonella, appearing as pink-red colonies against a red background) provides a strong basis for presumptive identification. For definitive identification, further biochemical and/or serological testing of suspect colonies is always recommended. The lack of extensive, publicly available quantitative data on the recovery rates of non-Salmonella species highlights an area for future research to further refine the understanding of BGA's performance characteristics.

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